molecular formula C11H12BrNO2 B1331996 2-Bromo-4,5-diethoxybenzonitrile CAS No. 445007-64-7

2-Bromo-4,5-diethoxybenzonitrile

Cat. No. B1331996
M. Wt: 270.12 g/mol
InChI Key: ZWUUIGRMTVSDRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzonitrile derivatives can involve several steps, including bromination, oxyalkylation, and other functional group transformations. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a related compound, was achieved through a three-step process starting from 4-hydroxybenzonitrile, involving bromination, oxyalkylation, and thioamidation, with an overall yield of 49.2% . Similarly, the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile, another brominated benzonitrile derivative, was accomplished in a five-step process with an overall yield of 56% .

Molecular Structure Analysis

The molecular structure of brominated benzonitrile derivatives is characterized by the presence of a bromine atom attached to the benzene ring, which can significantly influence the electronic properties of the molecule. The presence of electron-withdrawing groups such as nitrile can affect the reactivity of the compound. For example, Density Functional Theory (DFT) calculations were used to predict the geometric parameters of 5-Bromo-2-methoxybenzonitrile, which is structurally similar to the compound of interest .

Chemical Reactions Analysis

Brominated benzonitrile derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For instance, 3,5-dibromo-4-hydroxybenzonitrile, a halogenated aromatic nitrile herbicide, was found to undergo anaerobic biodegradation under different conditions, leading to reductive debromination and further transformation to phenol . The photochemistry of bromoxynil, another related compound, involves phototransformation to generate products such as 3-bromo-4-hydroxybenzonitrile and 4-hydroxybenzonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzonitrile derivatives are influenced by the presence of bromine and other substituents. These properties can affect the compound's solubility, stability, and reactivity. For example, the metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in rats showed that the major metabolic pathway was the mono-hydrolysis of the diethyl phosphonate . The phototransformation of bromoxynil was found to be pH-dependent, with different quantum yields observed at various pH levels .

Scientific Research Applications

Herbicide Resistance in Plants

A pivotal application in scientific research for related compounds of 2-Bromo-4,5-diethoxybenzonitrile is in developing herbicide resistance in plants. Research demonstrated that introducing specific bacterial genes into plants could confer resistance to herbicides like bromoxynil. This was achieved through the expression of a nitrilase that converts bromoxynil into a non-toxic metabolite, showcasing a novel approach for herbicide resistance in agriculture (Stalker, Mcbride, & Malyj, 1988).

Spectroscopic Studies and Non-Linear Optical Properties

In the field of spectroscopy and material science, related compounds like 5-Bromo-2-methoxybenzonitrile have been studied using Density Functional Theory (DFT). These studies provide insights into the equilibrium geometric structure of the compound and its potential applications in frequency doubling and Second Harmonic Generation, indicating its relevance in non-linear optical (NLO) properties (Kumar & Raman, 2017).

Biotransformation and Environmental Impact

Research has also focused on the biotransformation and environmental impact of similar compounds. For instance, studies on bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile) revealed its degradation under different anaerobic conditions, including reductive debromination. This research contributes to understanding the environmental fate of such compounds and their potential impact on ecosystems (Knight, Berman, & Häggblom, 2003).

Synthesis and Industrial Applications

The synthesis of related compounds, like 5-Bromo-2-isobutoxybenzonitrile, has been explored for industrial applications. Such studies focus on developing efficient, cost-effective, and scalable methods for synthesizing key intermediates used in pharmaceuticals and other industries (Meng Fan-hao, 2012).

Safety And Hazards

“2-Bromo-4,5-diethoxybenzonitrile” is classified as a combustible solid . It does not have a flash point . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye protection .

Future Directions

As “2-Bromo-4,5-diethoxybenzonitrile” is a unique chemical, it’s primarily provided to early discovery researchers as part of a collection of unique chemicals . Its future directions are likely to be determined by the results of these research studies.

properties

IUPAC Name

2-bromo-4,5-diethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUUIGRMTVSDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361162
Record name 2-bromo-4,5-diethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-diethoxybenzonitrile

CAS RN

445007-64-7
Record name 2-bromo-4,5-diethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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